molecular formula C35H47N5O7S B10827187 tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate

tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate

Cat. No.: B10827187
M. Wt: 681.8 g/mol
InChI Key: PTDUDCRDRXTZTQ-MBMZGMDYSA-N
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Description

Org-37476 is a synthetic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Org-37476 involves multiple steps. One of the key steps includes the protection of a compound as the tert-butyl carbamate, followed by coupling with piperidine using TBTU to form an amide. Another significant step is the condensation of sulfonyl chloride with L-aspartic mono tert-butyl ester to produce N-sulfonylaspartate .

Industrial Production Methods

Industrial production methods for Org-37476 are typically based on the same synthetic routes used in laboratory settings but scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Org-37476 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of Org-37476 include potassium hydroxide, phenol, ammonium acetate, and benzoyl anhydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from the reactions of Org-37476 depend on the specific reaction conditions and reagents used. For example, the reaction of Org-37476 with potassium hydroxide in phenol at 140°C followed by ammonium acetate at 155°C produces thieno[3,2-c]pyridine-4-amine .

Scientific Research Applications

Org-37476 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Org-37476 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological changes, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Org-37476 include:

  • Thieno[3,2-c]pyridine-4-amine
  • Benzamide derivatives
  • N-sulfonylaspartate derivatives

Uniqueness

Org-37476 is unique due to its specific chemical structure and the particular reactions it undergoes. Its ability to interact with a wide range of molecular targets and pathways makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C35H47N5O7S

Molecular Weight

681.8 g/mol

IUPAC Name

tert-butyl (3S)-4-[[3-(1-aminoisoquinolin-6-yl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoate

InChI

InChI=1S/C35H47N5O7S/c1-21-17-29(46-7)22(2)23(3)31(21)48(44,45)39-27(20-30(41)47-35(4,5)6)33(42)38-28(34(43)40-15-9-8-10-16-40)19-24-11-12-26-25(18-24)13-14-37-32(26)36/h11-14,17-18,27-28,39H,8-10,15-16,19-20H2,1-7H3,(H2,36,37)(H,38,42)/t27-,28?/m0/s1

InChI Key

PTDUDCRDRXTZTQ-MBMZGMDYSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)NC(CC2=CC3=C(C=C2)C(=NC=C3)N)C(=O)N4CCCCC4)C)C)OC

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)OC(C)(C)C)C(=O)NC(CC2=CC3=C(C=C2)C(=NC=C3)N)C(=O)N4CCCCC4)C)C)OC

Origin of Product

United States

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